tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Chiral Resolution Enantiomeric Purity Medicinal Chemistry

tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine-pyrimidine building block (CAS: 1261235-31-7 for the (R)-enantiomer, 1264035-24-6 for the (S)-enantiomer). It is primarily recognized as a key synthetic intermediate in the development of acetyl-CoA carboxylase (ACC) inhibitors, a class of compounds originally pursued by Boehringer Ingelheim for the treatment of metabolic disorders such as obesity and type 2 diabetes.

Molecular Formula C14H20ClN3O3
Molecular Weight 313.78 g/mol
Cat. No. B12505957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
Molecular FormulaC14H20ClN3O3
Molecular Weight313.78 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1Cl)OC2CCN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H20ClN3O3/c1-9-7-16-12(17-11(9)15)20-10-5-6-18(8-10)13(19)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3
InChIKeyWWINDAUYBILPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate: Key Intermediate for Acetyl-CoA Carboxylase (ACC) Inhibitor Development


tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine-pyrimidine building block (CAS: 1261235-31-7 for the (R)-enantiomer, 1264035-24-6 for the (S)-enantiomer). It is primarily recognized as a key synthetic intermediate in the development of acetyl-CoA carboxylase (ACC) inhibitors, a class of compounds originally pursued by Boehringer Ingelheim for the treatment of metabolic disorders such as obesity and type 2 diabetes [1]. The compound features a unique combination of a Boc-protected pyrrolidine ring linked via an ether bridge to a 4-chloro-5-methylpyrimidine moiety, a structural arrangement that is directly implicated in the pharmacophore of ACC inhibitors [1].

Why Generic Substitution of tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is Problematic


The inability to simply interchange this compound with its closest analogs arises from the specific substitution pattern on the pyrimidine ring and the chirality of the pyrrolidine core. The 4-chloro-5-methyl substitution is critical for its intended interaction with the ACC enzyme target, as outlined in the foundational Boehringer Ingelheim patent [1]. Replacing this with other halo-methyl patterns (e.g., the 4-chloro-6-methyl isomer) or other heterocyclic linkers is known to dramatically alter inhibitory potency. Furthermore, the (R) and (S) enantiomers of this compound (CAS: 1261235-31-7 vs. 1264035-24-6) are documented as distinct chemical entities with separate catalog entries and purity profiles, underscoring that stereochemistry is a key quality attribute, not a trivial variation .

Quantitative Differentiation Evidence for tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate


Enantiomeric Purity Comparison: (R)- vs. (S)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

The (R)-enantiomer (CAS: 1261235-31-7) and the (S)-enantiomer (CAS: 1264035-24-6) are supplied as distinct products with different purity specifications. The (S)-enantiomer is available at a standard purity of 97% from Bidepharm, supported by batch-specific NMR, HPLC, and GC analytical reports . The (R)-enantiomer is offered by Leyan at a purity of 98% . This stereochemical differentiation is critical, as the biological activity of pyrrolidine-based ACC inhibitors is known to be enantiomer-dependent based on the structure-activity relationships detailed in the core patent family [1].

Chiral Resolution Enantiomeric Purity Medicinal Chemistry

Chain Length and Functional Group Differentiation: 3-((4-Chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine Intermediate vs. 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol

A key analog, 1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol (CAS: 1261232-23-8), shares a very similar core but differs in two critical ways: it lacks the Boc protecting group on the pyrrolidine nitrogen and has a free hydroxyl group instead of an ether linkage. The target compound's Boc-protected nitrogen is essential for the multi-step synthesis of advanced ACC inhibitors, as it allows for selective deprotection and further functionalization at the pyrrolidine nitrogen. The target compound's 2-oxy linkage, as opposed to the direct N-aryl bond in the analog, provides a different vector for the pyrrolidine ring, which is crucial for achieving the correct binding conformation as per the patent SAR [1].

Synthetic Intermediate Functional Group Tolerance ACC Inhibitor Synthesis

Pyrimidine Substitution Pattern Selectivity: 4-Chloro-5-methyl vs. 2-Chloro-5-methyl Pyrimidine Intermediates

The 4-chloro-5-methyl substitution pattern on the pyrimidine ring is a specific regioisomeric requirement for the ACC inhibitor pharmacophore, as defined in the Boehringer Ingelheim patent. The alternative 2-chloro-5-methylpyrimidine regioisomer (CAS: 22536-61-4) is a common building block but possesses a different spatial orientation of the chlorine atom. While a direct head-to-head ACC IC50 comparison between the two regioisomers is not publicly available, the patent's examples overwhelmingly utilize 4-substituted pyrimidines for optimal activity, establishing a class-level inference that the 4-chloro position is preferred for target engagement [1].

Regioisomerism Structure-Activity Relationship ACC1/ACC2 Selectivity

Application Scenarios for tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate Based on Verifiable Evidence


Synthesis of Advanced Acetyl-CoA Carboxylase (ACC) Inhibitor Candidates

This compound is the validated intermediate for constructing the core of Boehringer Ingelheim's ACC inhibitor series. It is used directly in the synthetic route to introduce the pyrrolidine-pyrimidine fragment before final N-deBoc and functionalization steps. Procurement of the specific (R) or (S) enantiomer with documented QC data is essential for reproducing the patented compounds and their biological activity .

Chiral Building Block for Structure-Activity Relationship (SAR) Studies

Researchers exploring stereochemistry-dependent effects on ACC or related enzyme inhibition should use the distinct (R)- and (S)-enantiomers to control chirality in their lead optimization. This is supported by the separate vendor listings and purity specifications for each enantiomer, which allow for precise dosing in biological assays .

Comparative Evaluation of Pyrimidine Regioisomers in Drug Discovery

This compound serves as a representative 4-chloro-5-methyl pyrimidine building block for studies comparing the activity of regioisomers (e.g., vs. the 2-chloro analog) against ACC or related targets. Such head-to-head studies are critical for validating pharmacophore models .

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